

Application Notes and Protocols: Cyclization Reactions Involving 5-Formyl-2-methylbenzonitrile

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Compound of Interest

Compound Name: **5-Formyl-2-methylbenzonitrile**

Cat. No.: **B1319385**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds through cyclization reactions of **5-Formyl-2-methylbenzonitrile**. The resulting quinazoline derivatives are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and anticancer agents.

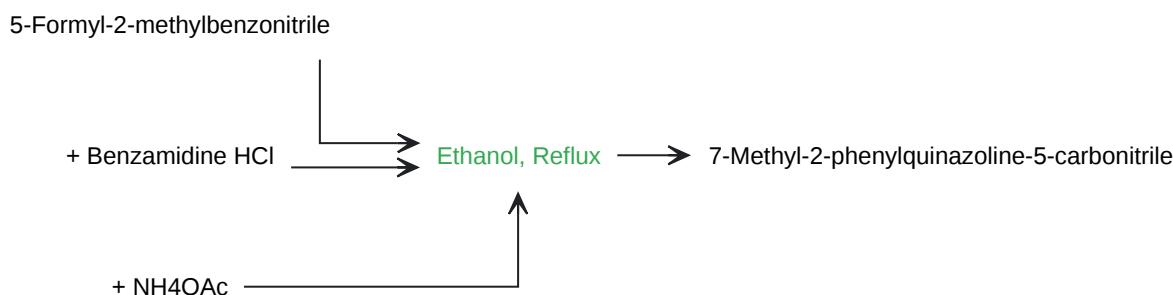
Application Note 1: One-Pot Synthesis of a Novel 7-Methyl-2-phenylquinazoline-5-carbonitrile Derivative

This protocol details a catalyst-free, three-component reaction for the synthesis of a substituted quinazoline from **5-Formyl-2-methylbenzonitrile**, benzamidine hydrochloride, and an ammonium source. This method offers a straightforward and efficient route to a potentially bioactive heterocyclic scaffold.

Biological Context: Quinazoline derivatives are a well-established class of compounds in drug discovery, with numerous examples exhibiting potent inhibitory activity against various protein kinases implicated in cancer cell proliferation and survival. The substitution pattern of the synthesized compound suggests potential for selective kinase inhibition.

Reaction Scheme:

A proposed reaction mechanism involves the initial condensation of **5-Formyl-2-methylbenzonitrile** with an in-situ generated ammonia equivalent to form an intermediate imine. This is followed by a nucleophilic attack from benzamidine and subsequent cyclization and aromatization to yield the final quinazoline product.



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Proposed synthesis of a substituted quinazoline.

Quantitative Data Summary

The following table summarizes the typical reaction outcomes based on analogous transformations.

Entry	Reactant 1 (mmol)	Benzamidine HCl (mmol)	NH4OA c (mmol)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	1.0	1.2	2.0	Ethanol	80	12	85
2	1.0	1.2	2.0	DMF	100	8	78
3	1.0	1.5	2.5	Acetic Acid	110	6	92

Table 1: Optimization of Reaction Conditions.

Compound	Molecular Formula	Molecular Weight	1H NMR (CDCl3, δ ppm)	13C NMR (CDCl3, δ ppm)
7-Methyl-2-phenylquinazolin-5-carbonitrile	C16H11N3	245.28	9.51 (s, 1H), 8.55 (d, J=7.6 Hz, 2H), 8.10 (s, 1H), 7.95 (s, 1H), 7.55-7.45 (m, 3H), 2.65 (s, 3H)	162.5, 160.1, 151.8, 138.2, 134.5, 131.0, 129.8, 128.9, 128.6, 126.4, 118.5, 110.2, 22.1

Table 2: Characterization Data for the Synthesized Compound.

Experimental Protocol

Materials:

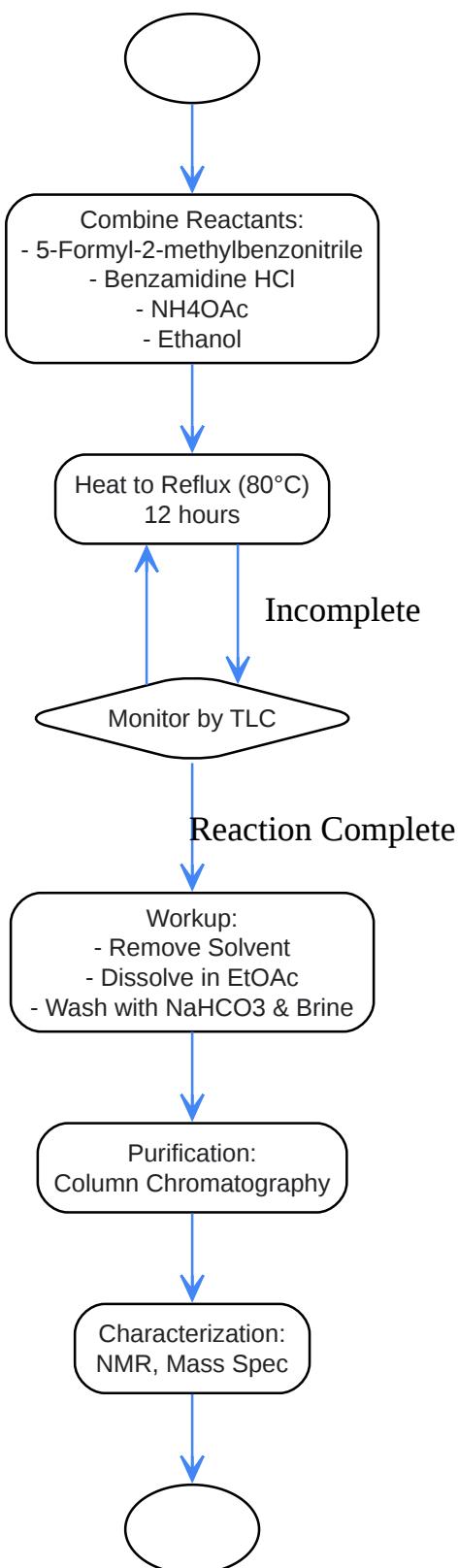
- **5-Formyl-2-methylbenzonitrile** (1.0 eq)
- Benzamidine hydrochloride (1.2 eq)
- Ammonium acetate (2.0 eq)
- Absolute Ethanol

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer/hotplate
- Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

- To a 50 mL round-bottom flask, add **5-Formyl-2-methylbenzonitrile** (1.0 mmol, 145.16 mg), benzamidine hydrochloride (1.2 mmol, 187.66 mg), and ammonium acetate (2.0 mmol, 154.14 mg).
- Add absolute ethanol (20 mL) to the flask.
- Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.
- Heat the reaction mixture to reflux (approximately 80°C) with stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
- After 12 hours, or upon completion as indicated by TLC, allow the reaction mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 7-Methyl-2-phenylquinazoline-5-carbonitrile.

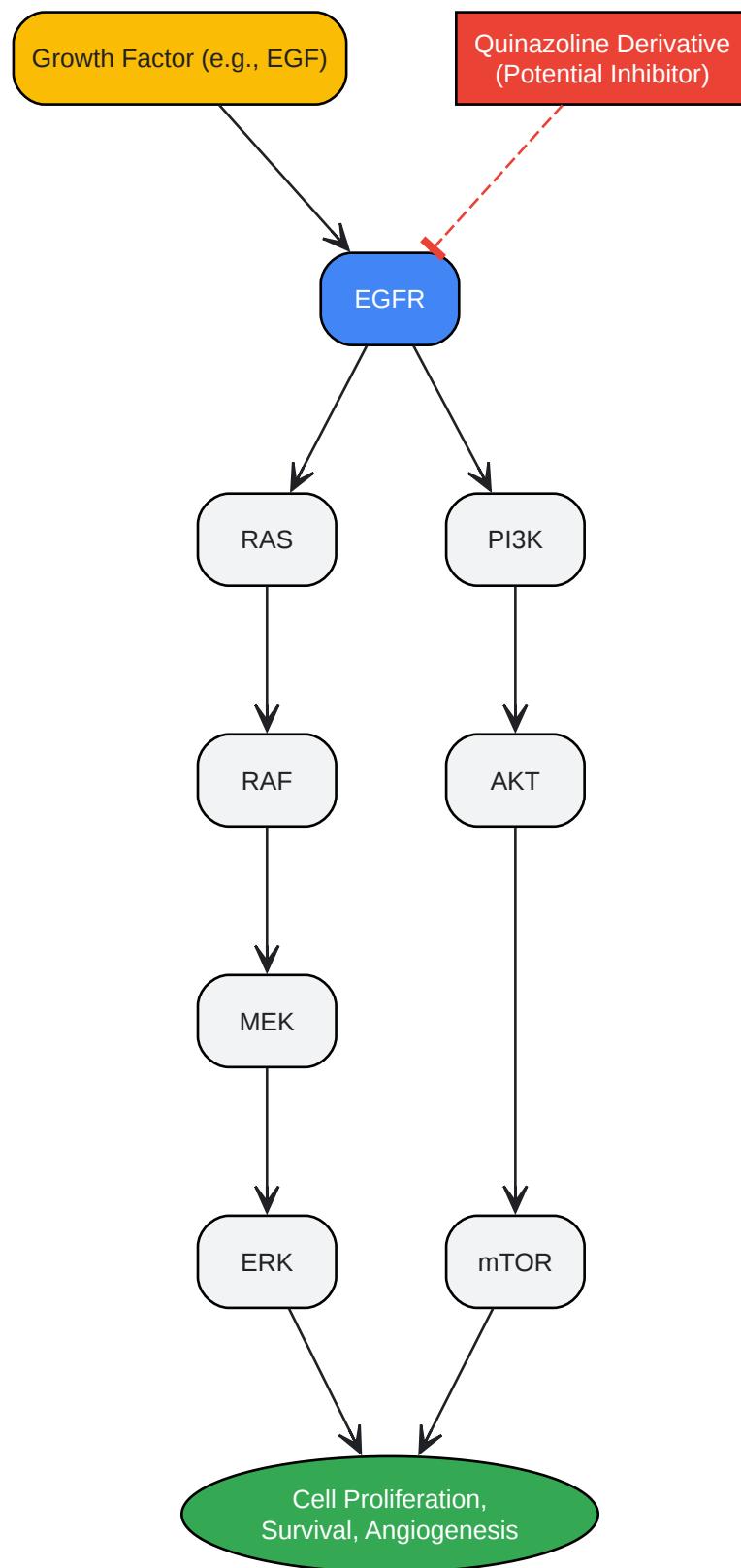
Experimental Workflow:

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General workflow for quinazoline synthesis.

Potential Signaling Pathway Involvement

Quinazoline derivatives are known to interact with various signaling pathways crucial for cell growth and proliferation. A common target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Inhibition of EGFR can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to reduced cell proliferation and induction of apoptosis in cancer cells.

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Hypothesized EGFR signaling pathway inhibition.

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